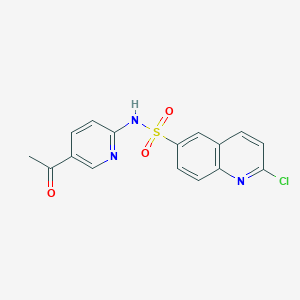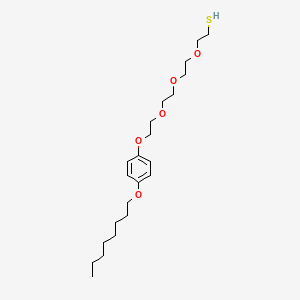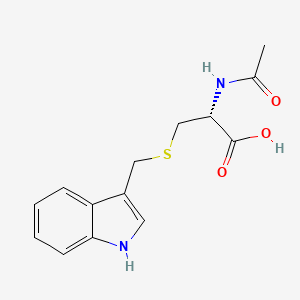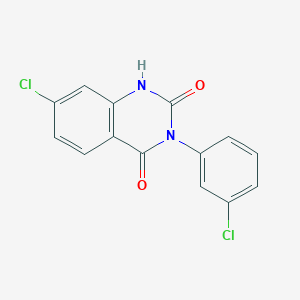
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane typically involves the reaction of ethylthio-substituted triazole derivatives with phenyl-substituted triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final coupling to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio groups, yielding simpler triazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, room temperature.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified triazole derivatives.
Substitution: Phenyl-substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The ethylthio and phenyl groups play a crucial role in its binding affinity and specificity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(ethylthio)ethane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is unique due to its combination of ethylthio and phenyl groups attached to the triazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
72743-88-5 |
|---|---|
Fórmula molecular |
C22H24N6S2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-5-[2-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H24N6S2/c1-3-29-21-25-23-19(27(21)17-11-7-5-8-12-17)15-16-20-24-26-22(30-4-2)28(20)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
RZCIMNBDLGTRBT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)



![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)

methanol](/img/structure/B12902656.png)
